N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXUBHKJAQBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Cyclization via Propargyl Intermediates
The triazolo[1,5-a]quinazoline scaffold is frequently constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A representative approach involves:
- Propargylation of Quinazolinone Precursors :
- Click Chemistry Cycloaddition :
Critical Parameters :
- Microwave irradiation reduces reaction time from 24 h to 30 min.
- tert-Butanol enhances solubility of copper intermediates, improving yield by 15–20% compared to DMF.
Functionalization of the Quinazoline Moiety
Introduction of 7-Fluoro and 5-Hydroxy Groups
Fluorination and hydroxylation are achieved through directed ortho-metalation (DoM) strategies:
Directed Fluorination :
Hydroxylation via Demethylation :
Carboxamide Functionalization at Position 3
Coupling Reactions for N-Benzyl Incorporation
The carboxamide group is introduced via two primary routes:
Route A: Direct Amidation
- Quinazoline-3-carboxylic acid (generated by hydrolysis of the methyl ester with LiOH) reacts with benzylamine using EDC/HOBt in dichloromethane.
- Yield: 70–75% after column chromatography (hexane:ethyl acetate, 3:1).
Route B: Ugi Multicomponent Reaction
- A one-pot reaction of 3-formylquinazoline, benzyl isocyanide, and carboxylic acid derivatives in methanol at 50°C.
- Advantages: Atom economy (78%) and reduced purification steps.
Comparative Analysis of Synthetic Pathways
| Method | Key Steps | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|---|
| CuAAC Cycloaddition | Propargylation → Click Chemistry | 68–75 | >98% | 4–6 |
| Sequential Demethylation | Fluorination → Demethylation | 82–89 | 97% | 8–10 |
| Ugi Reaction | Multicomponent Condensation | 78 | 95% | 12 |
Observations :
- CuAAC offers superior regioselectivity but requires rigorous exclusion of moisture.
- The Ugi method minimizes intermediate isolation but achieves lower yields for sterically hindered substrates.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.92 (s, 1H, triazole-H), 7.81–7.75 (m, 5H, benzyl-H), 6.89 (d, J = 8.4 Hz, 1H, C6-H), 5.42 (s, 1H, OH). - ¹³C NMR (101 MHz, DMSO-d₆) :
δ 167.2 (CONH), 158.9 (C=O), 152.1 (C-F), 135.4–127.3 (aromatic Cs). - HRMS (ESI+) :
m/z calc. for C₁₇H₁₂FN₅O₂ [M+H]⁺: 337.31; found: 337.29.
X-ray Crystallography
- Single-crystal analysis confirms perpendicular orientation between the triazoloquinazoline core and benzyl group (dihedral angle: 65.3°).
- Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice.
Challenges and Optimization Opportunities
Regioselectivity in Triazole Formation :
Scale-Up Limitations :
Biological Activity
N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Triazole Ring : Utilizing a reaction between hydrazine derivatives and suitable carbonyl compounds.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
- Fluorination : Conducted using fluorinating agents to introduce fluorine at the 7-position.
- Carboxamide Formation : The carboxylic acid is converted to an amide using amine derivatives.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The compound exhibits significant antiproliferative activity against several cancer cell lines, including breast (MCF-7) and lung cancer cells.
In a study evaluating its cytotoxic effects:
- IC50 Values : The compound demonstrated IC50 values ranging from 5.70 µM to 8.10 µM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin (IC50 = 5.6 µM) .
The mechanism underlying its anticancer activity appears to involve:
- Inhibition of Cell Proliferation : Inducing cell cycle arrest in the G1 phase.
- Apoptosis Induction : Triggering apoptotic pathways as evidenced by flow cytometry analysis showing increased annexin V positive cells upon treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and biological activity. |
| Hydroxyl Group | Contributes to hydrogen bonding interactions with biological targets. |
| Triazole Ring | Essential for interaction with cellular targets related to cancer proliferation pathways. |
Study on Anticancer Activity
In a recent investigation into the anticancer properties of triazole derivatives, this compound was included among several compounds tested for their effects on various cancer cell lines . The results indicated that the compound not only inhibited cell growth but also displayed anti-angiogenic properties.
Comparative Analysis with Other Derivatives
Comparative studies with other quinazoline and triazole derivatives have shown that modifications at the benzyl position significantly affect the potency and selectivity towards different cancer types . For instance:
| Compound | IC50 (MCF-7) | IC50 (HCT-116) |
|---|---|---|
| N-benzyl derivative | 5.70 µM | 6.40 µM |
| Other derivatives | Varies | Varies |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, which differs from [1,2,3]triazolo[1,5-a]pyrimidines by the fusion of a benzene ring to the pyrimidine moiety. Key comparisons include:
A. [1,2,3]Triazolo[1,5-a]pyrimidine Derivatives
- Triazolopyrimidine Indole Derivatives (H1–H18): Synthesized via cyclization of 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate, these compounds demonstrated antiproliferative activity against MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast) cancer cells. For example, compound H11 showed IC50 values of 2.3 μM (MGC-803), 1.7 μM (HCT-116), and 3.1 μM (MCF-7), outperforming 5-Fluorouracil (5-Fu) in some cases .
B. Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines
- Thieno[3,2-e]- and [2,3-e]triazolo[1,5-a]pyrimidines (4a–i, 5a–o): These derivatives, synthesized from thiophene precursors, exhibited moderate growth inhibition (GP = 50–80%) across 60 cancer cell lines, including renal (UO-31) and ovarian cancers. Their thiophene fusion enhances electron-richness, improving interactions with hydrophobic enzyme pockets .
C. [1,2,3]Triazolo[1,5-a]quinazolines (6a–c)
- The carboxamide-like substituent (malononitrile) may reduce bioavailability compared to the target compound’s benzyl-carboxamide group .
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of benzylidene-oxopentanoic acid derivatives with hydrazine hydrate to generate the triazoloquinazoline scaffold.
- Functionalization : Coupling reactions (e.g., carboxamide formation) using coupling agents like EDCI/HOBt.
- Substituent introduction : Fluorination at position 7 via electrophilic substitution, and benzyl group attachment via nucleophilic aromatic substitution or reductive amination.
Key conditions include refluxing in ethanol/DMF, catalysts (e.g., benzyltributylammonium bromide), and TLC monitoring for reaction completion .
Q. How is the structural integrity of this compound verified after synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and scaffold integrity.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
- Mass Spectrometry (LC-MS) : Determines molecular weight and purity.
- Elemental Analysis : Ensures stoichiometric consistency .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Anticancer screening : Use the NCI-60 cell line panel at 10 M to assess growth inhibition (GP%) across diverse cancer types (e.g., leukemia, lung, colon) .
- Antimicrobial testing : Follow CLSI guidelines with Mueller-Hinton agar against S. aureus, E. coli, and C. albicans, using nitrocefin as a control .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- Fluorine substitution : Enhances metabolic stability and target binding via electron-withdrawing effects (e.g., 7-fluoro improves kinase inhibition).
- Benzyl group variations : Para-chloro or methoxy substituents increase lipophilicity, enhancing blood-brain barrier penetration in CNS targets.
- Triazole ring : Mediates hydrogen bonding with enzymes (e.g., dihydrofolate reductase). SAR studies show trifluoromethyl groups boost anticancer potency by 2–3 fold .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cell line specificity : Test activity against isogenic pairs (e.g., wild-type vs. mutant p53) to identify mechanistic dependencies.
- Structural analogs : Compare with thieno-fused triazolopyrimidines, which show higher activity than aryl-fused variants due to improved π-π stacking .
- Dose-response validation : Re-evaluate inactive compounds at lower concentrations (e.g., 10–10 M) to rule out false negatives .
Q. What methodologies elucidate its mechanism of action?
- Biochemical assays : Measure inhibition of purified enzymes (e.g., topoisomerase II or EGFR kinase) using fluorescence-based ATPase assays.
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in quinazoline-binding pockets (e.g., PDB: 1M17).
- Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis or DNA repair) .
Q. How can synthetic yields be optimized without compromising purity?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increases from 45% to 72%).
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for faster cyclization.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable purity (HPLC >95%) .
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- Caco-2 monolayers : Predict intestinal absorption (P values).
- Microsomal stability assays : Incubate with human liver microsomes to measure metabolic half-life (t).
- Plasma protein binding : Use ultrafiltration to determine free fraction (%) .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in cytotoxicity assays?
- Standardize culture conditions : Use serum-free media to minimize batch variability.
- Synergistic combinations : Test with cisplatin or paclitaxel to identify adjuvant effects (e.g., CI <1 indicates synergy).
- 3D spheroid models : Improve physiological relevance compared to monolayer cultures .
Q. What computational tools support SAR and toxicity prediction?
- QSAR models : Utilize Schrödinger’s QikProp to predict ADME properties (e.g., LogP, H-bond donors).
- Toxicity screening : Apply Derek Nexus for structural alerts (e.g., genotoxicity from triazole metabolites).
- Free energy calculations : MM-GBSA estimates binding affinity changes (ΔΔG) for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
